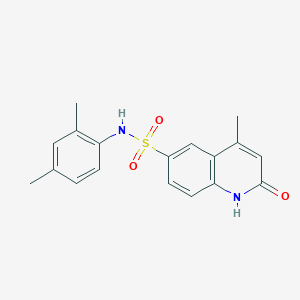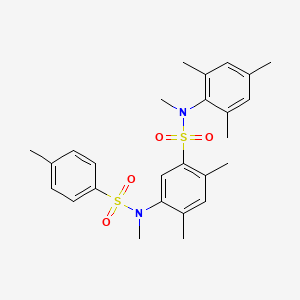![molecular formula C23H26N4O3 B6485456 N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide CAS No. 941923-80-4](/img/structure/B6485456.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide (DMPQ) is an organic compound with a wide range of applications in scientific research. It is a member of the quinoxaline family and has been studied for its potential uses in drug design and development, as well as for its potential as an anti-inflammatory agent. DMPQ has been studied for its ability to interact with a variety of biological systems and has been found to be a potent inhibitor of certain enzymes and proteins.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is not fully understood, however, it is believed to interact with certain enzymes and proteins in order to inhibit their activity. For example, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to interact with a variety of biochemical and physiological systems. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been found to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its ability to interact with a variety of biochemical and physiological systems, its potency as an inhibitor of certain enzymes and proteins, and its potential to modulate the activity of certain receptor proteins. The limitations of using N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in laboratory experiments include its potential to cause adverse side effects, its limited availability, and its relatively high cost.
Future Directions
For the use of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in scientific research include further exploration of its potential as an anti-inflammatory agent and its potential to modulate the activity of certain receptor proteins. Additionally, further research into the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide and its potential interactions with other biological systems is needed. Additionally, further research into the potential applications of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide in drug design and development is needed. Finally, further research into the potential toxicity of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide is needed in order to ensure its safe use in laboratory experiments.
Synthesis Methods
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide can be synthesized from a variety of starting materials, including quinoxaline, dimethoxyphenylmethyl chloride, and piperidine-3-carboxylic acid. The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide involves the reaction of quinoxaline with dimethoxyphenylmethyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces the desired product, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide, as well as by-products such as dimethoxyphenylmethyl alcohol and dimethoxyphenylmethyl carboxylic acid.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential uses in drug design and development. It has been found to be a potent inhibitor of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the release of pro-inflammatory cytokines. Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide has been studied for its potential to modulate the activity of certain receptor proteins, including the serotonin receptor 5-HT2A and the nicotinic acetylcholine receptor.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-10-9-16(12-21(20)30-2)13-25-23(28)17-6-5-11-27(15-17)22-14-24-18-7-3-4-8-19(18)26-22/h3-4,7-10,12,14,17H,5-6,11,13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDCARIENXJTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B6485374.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6485380.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485404.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(hexylamino)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485407.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485408.png)
![7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485414.png)


![5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B6485430.png)

![2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B6485442.png)

![N-{3-[(butan-2-yl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6485461.png)
![1-{3-[(benzenesulfonyl)azanidyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}-3,5-dimethyl-1lambda5-pyridin-1-ylium](/img/structure/B6485463.png)